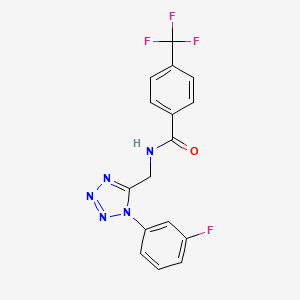

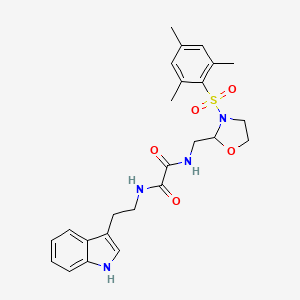

![molecular formula C21H17N3O5S B2958516 (5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate CAS No. 1206998-50-6](/img/structure/B2958516.png)

(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxylate” is a complex organic molecule. It contains several functional groups and rings, including a dihydrobenzo[b][1,4]dioxin ring, an isoxazole ring, a pyrrole ring, and a thiazole ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 3- (4-Cyanophenyl)-5- (2,3-Dihydrobenzo [b] [1,4]dioxin-7-yl)-isoxazole was achieved through a developed method . Another method involved the use of 2,3-dihydroxybenzoic acid as the initial material, followed by alkylation, azidation, Curtius rearrangement, hydrolysis, and salification .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents used. The presence of various functional groups suggests that it could participate in a variety of reactions. For instance, the isoxazole ring could undergo reactions at the nitrogen atom, and the ester group could undergo hydrolysis or transesterification .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, its solubility would be influenced by the polar functional groups present. Its melting and boiling points would depend on the strength of intermolecular forces .Applications De Recherche Scientifique

Quorum Sensing Inhibition

Thiazole derivatives have been identified as potential inhibitors of quorum sensing . Quorum sensing is a system of stimuli and response correlated with population density. Inhibiting quorum sensing can be a strategy to combat bacterial infections without relying on antibiotics.

Antimicrobial Activity

Thiazole compounds exhibit significant biological activities, including antibacterial, antiprotozoal, antitubercular, and antifungal properties . These activities make them valuable in developing treatments for various infections.

Anticancer Properties

Benzothiazole derivatives have shown promise in anti-tumor studies due to their unique structures and broad spectrum of biological effects . They are being explored as new anti-tumor small molecule drugs with anti-inflammatory and anticancer properties.

Antidepressant and Anticonvulsant Effects

Newly synthesized benzo[d]thiazole derivatives have been investigated for their potential antidepressant activity and anticonvulsant effect . This suggests possible applications in treating depression and preventing seizures.

Agricultural Applications

Thiazole-derived compounds find applications in agriculture, possibly as growth promoters or pesticides due to their chemical properties .

Catalysis and Material Science

These compounds are used in catalysis and material science, particularly in light harvesting, manufacturing LEDs, photochromes, molecular switches, and nonlinear optical materials .

Anti-Diabetic Activity

Thiazole derivatives have been reported to exhibit anti-diabetic activity, making them candidates for diabetes treatment research .

Alzheimer’s Disease Research

Some thiazole derivatives have shown effectiveness against amyloid plaques linked to Alzheimer’s disease, suggesting potential applications in Alzheimer’s research .

Orientations Futures

Propriétés

IUPAC Name |

[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O5S/c1-13-19(30-21(22-13)24-6-2-3-7-24)20(25)28-12-15-11-17(29-23-15)14-4-5-16-18(10-14)27-9-8-26-16/h2-7,10-11H,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNMBHLNSOPISKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)OCC3=NOC(=C3)C4=CC5=C(C=C4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

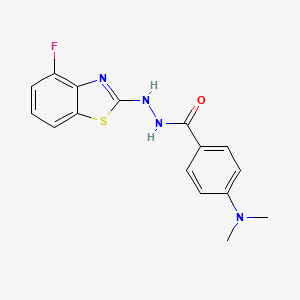

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide](/img/structure/B2958439.png)

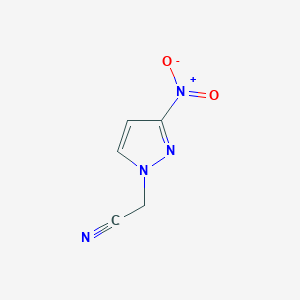

![N-[(2-phenyl-1,3-oxazol-4-yl)methyl]prop-2-enamide](/img/structure/B2958440.png)

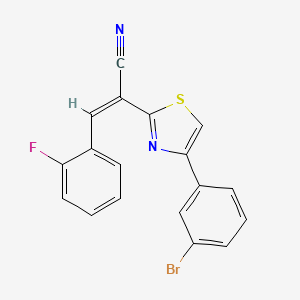

![methyl 1-amino-5-phenyl-7,8-dihydro-6H-cyclopenta[d]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2958447.png)

![2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2958448.png)

![4-[2-(2-{2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenoxy}ethoxy)ethoxy]-1-(4-methylbenzenesulfonyl)-1H-indole](/img/structure/B2958454.png)